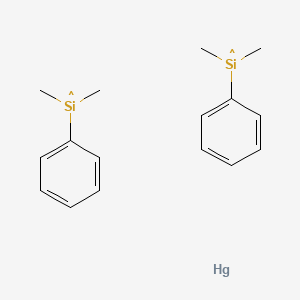![molecular formula C15H21NO B14617344 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol CAS No. 60431-03-0](/img/structure/B14617344.png)
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol is an organic compound that features a phenolic structure with a di(prop-2-en-1-yl)amino group attached to the methyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with di(prop-2-en-1-yl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, nitro groups). The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the phenolic ring.
Aplicaciones Científicas De Investigación
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the di(prop-2-en-1-yl)amino group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biological processes and pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol include other phenolic compounds with different substituents, such as:
- 4-{[Di(prop-2-en-1-yl)amino]methyl}-phenol
- 2,6-dimethylphenol
- 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylbenzene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
60431-03-0 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
4-[[bis(prop-2-enyl)amino]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H21NO/c1-5-7-16(8-6-2)11-14-9-12(3)15(17)13(4)10-14/h5-6,9-10,17H,1-2,7-8,11H2,3-4H3 |
Clave InChI |
TWGYGSYTPJQMAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CN(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
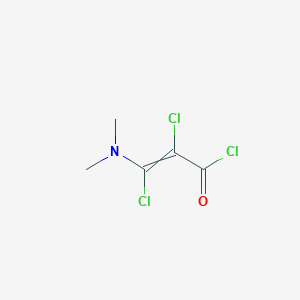

![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
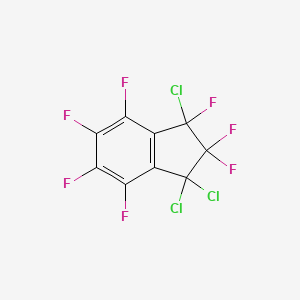
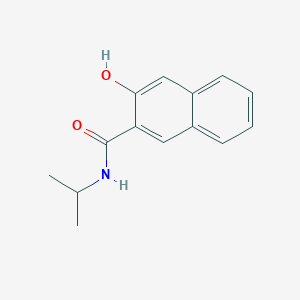
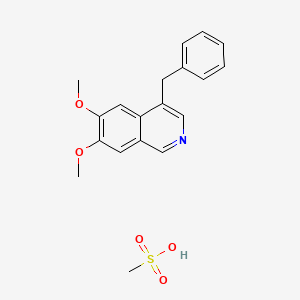
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
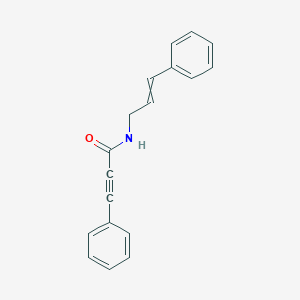

![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
